Penostatin A

Description

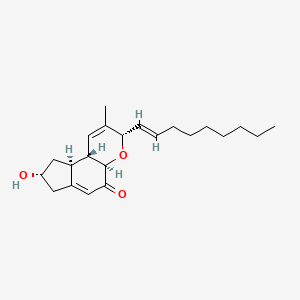

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(3S,4aR,8R,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |

InChI |

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18+,19-,21-,22+/m0/s1 |

InChI Key |

ONCGMAFAIBLDNP-GYGBFYAFSA-N |

Isomeric SMILES |

CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@H](CC3=CC(=O)[C@@H]2O1)O)C |

Canonical SMILES |

CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |

Synonyms |

penostatin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Penostatin a

Microbial Producers of Penostatin A

This compound is a secondary metabolite produced by a variety of microorganisms, including both fungi and bacteria.

Fungal Sources

Several fungal species are known to produce this compound. These include:

Penicillium sp. : Strains of Penicillium have been identified as producers of this compound. researchgate.net

Isaria tenuipes : This entomogenous fungus is another source from which this compound and its derivatives have been isolated. researchgate.net14.139.206nih.gov

Aspergillus nidulans : This mold fungus has been found to produce this compound. mdpi.commdpi.comresearchgate.net

Cordyceps militaris : This well-known medicinal mushroom is a significant fungal source of this compound. mdpi.commdpi.comresearchgate.netmdpi.comnih.gov Its biosynthesis of cordycepin (B1669437) is reportedly coupled with the production of pentostatin (B1679546). nih.gov

Cordyceps kyushuensis Kobayasi : This species of Cordyceps has also been identified as a producer of this compound. mdpi.commdpi.comresearchgate.net

Table 1: Fungal Producers of this compound

| Fungal Species | Reference |

|---|---|

| Penicillium sp. | researchgate.net |

| Isaria tenuipes | researchgate.net14.139.206nih.gov |

| Aspergillus nidulans | mdpi.commdpi.comresearchgate.net |

| Cordyceps militaris | mdpi.commdpi.comresearchgate.netmdpi.comnih.gov |

| Cordyceps kyushuensis Kobayasi | mdpi.commdpi.comresearchgate.net |

Bacterial Sources

Certain bacteria are also capable of synthesizing this compound:

Streptomyces antibioticus : Penostatin was first isolated from the fermentation broth of this bacterium. mdpi.commdpi.combiomedres.us

Actinomadura sp. : This genus of actinomycetes is another known bacterial source of this compound. mdpi.commdpi.comnih.gov

Table 2: Bacterial Producers of this compound

| Bacterial Species | Reference |

|---|---|

| Streptomyces antibioticus | mdpi.commdpi.combiomedres.us |

| Actinomadura sp. | mdpi.commdpi.comnih.gov |

Cultivation and Fermentation Strategies for this compound Production

The production of this compound is primarily achieved through microbial fermentation. mdpi.commdpi.com Strategies to enhance yield often involve optimizing culture conditions. This can include modifying the composition of the culture medium, such as the carbon and nitrogen sources, and adjusting fermentation parameters like pH, temperature, and aeration. mdpi.comresearchgate.net

For instance, in the case of Actinomadura sp., studies have explored the effects of different carbon sources like rice meal, dextrin, and soluble starch to improve this compound production. mdpi.comresearchgate.net Fermentation of Isaria tenuipes has been carried out in a rice medium for an extended period to facilitate the production and subsequent extraction of penostatins. Both submerged and solid-state fermentation techniques have been utilized, with engineered Cordyceps militaris showing significant production of pentostatin using spent mushroom substrate as a substrate. researchgate.net

Laboratory-Scale Isolation Techniques

The isolation of this compound from microbial cultures is a multi-step process involving extraction followed by purification.

Extraction Procedures from Microbial Cultures

The initial step in isolating this compound involves extracting the compound from the fermentation broth. This is typically achieved by using organic solvents. ejbiotechnology.infoscielo.br The culture broth, containing both the microbial biomass and the secreted metabolites, is often subjected to solvent extraction. ejbiotechnology.info For example, the mycelium and medium from Isaria tenuipes cultures have been extracted with ethyl acetate. The resulting crude extract contains a mixture of compounds, including this compound. researchgate.net

Chromatographic Separation Methods

Following extraction, the crude extract undergoes purification to isolate this compound. Chromatography is the cornerstone technique for this purpose. researchgate.netnih.govbioanalysis-zone.com Various chromatographic methods are employed based on the physicochemical properties of the compounds in the mixture. nih.govcreative-proteomics.com

Commonly used techniques include:

Column Chromatography : This is a fundamental method where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.gov Different components of the extract move through the column at different rates, allowing for their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and efficient chromatographic technique used for final purification, providing high resolution and sensitivity. chiralpedia.com

The choice of the specific chromatographic method and the conditions, such as the mobile phase composition, are critical for achieving the desired purity of this compound. chiralpedia.com

Biosynthetic Pathways and Regulation of Penostatin a Production

Elucidation of Penostatin A Biosynthetic Pathways

The biosynthetic mechanism of this compound has been gradually uncovered in several microorganisms. mdpi.com Isotope feeding experiments in Streptomyces antibioticus NRRL 3238 were among the early studies, identifying adenosine (B11128) as a precursor. mdpi.com It was also speculated that the pathway is linked to primary L-histidine metabolism. mdpi.com More recent research has elucidated the gene clusters and enzymatic steps involved in its production in various actinomycetes and fungi. mdpi.com

The biosynthesis of this compound is intricately linked with the biosynthesis of cordycepin (B1669437) in some fungal species. mdpi.comfrontiersin.org The pathway initiates with adenosine and 5-phosphoribosyl-1-pyrophosphate (PRPP). mdpi.comnih.gov

The key enzymatic transformations are as follows:

The biosynthesis begins with the conversion of adenosine to 3′-adenosine monophosphate (3′-AMP). mdpi.commdpi.comnih.govnih.gov In Cordyceps militaris, this phosphorylation at the 3'-OH position is catalyzed by the N-terminal nucleoside/nucleotide kinase (NK) domain of the Cns3 enzyme. mdpi.commdpi.comnih.govfrontiersin.org

The intermediate 3′-AMP is then dephosphorylated by the enzyme Cns2 to form 2′-carbonyl-3′-deoxyadenosine (2′-C-3′-dA). mdpi.comnih.govnih.govfrontiersin.org

In the parallel cordycepin pathway, 2′-C-3′-dA is reduced to cordycepin by the oxidoreductase Cns1. mdpi.comnih.govsut.ac.th

The biosynthesis of this compound itself is catalyzed by the C-terminal HisG domain of the Cns3 enzyme, which converts adenosine to this compound. mdpi.comfrontiersin.orgnih.govfrontiersin.org

Biosynthetic gene clusters (BGCs) responsible for this compound production have been identified in several microbial species. mdpi.com

Streptomyces antibioticus NRRL 3238 : A gene cluster responsible for the production of this compound and the related compound arabinofuranosyladenine (Ara-A) was discovered in this bacterium. mdpi.com

Actinomadura sp. ATCC 39365 : The "Ade" gene cluster, spanning 25.0 kb and comprising genes from AdeA to AdeV, was identified. mdpi.com This cluster is involved in the biosynthesis of this compound and 2′-chloropentostatin. mdpi.comnih.gov

Cordyceps militaris : A 10.3 kb gene cluster containing four genes, cns1 through cns4, has been identified. mdpi.comresearchgate.net This cluster is responsible for the dual biosynthesis of cordycepin and this compound. mdpi.comfrontiersin.org

Cordyceps kyushuensis : A similar gene cluster involved in cordycepin and this compound biosynthesis has also been found in this fungal species. mdpi.comnih.gov

Aspergillus nidulans : This fungus is also known to produce both cordycepin and this compound, suggesting the presence of a conserved biosynthetic pathway. mdpi.com

The functions of the key enzymes in the Cordyceps militaris gene cluster have been extensively studied through gene deletion, complementation, and heterologous expression experiments. mdpi.com

Cns1 : This enzyme, containing an oxidoreductase/dehydrogenase domain, is essential for the final reduction step in cordycepin biosynthesis. mdpi.commdpi.comnih.gov Gene deletion of cns1 can lead to increased production of this compound. semanticscholar.org

Cns2 : Possessing a metal-dependent phosphohydrolase domain of the HDc family, Cns2 is responsible for the dephosphorylation of 3′-AMP. mdpi.commdpi.comnih.gov Cns1 and Cns2 have been shown to interact closely and are both indispensable for cordycepin production. frontiersin.orgmdpi.com

Cns3 : This bifunctional enzyme is crucial for both cordycepin and this compound biosynthesis. mdpi.comnih.gov

NK domain : The N-terminal nucleoside/nucleotide kinase domain catalyzes the phosphorylation of adenosine to 3′-AMP, a precursor for cordycepin. mdpi.commdpi.comnih.gov

HisG domain : The C-terminal HisG domain is directly responsible for the synthesis of this compound from adenosine. mdpi.comfrontiersin.orgnih.gov Knockout studies have confirmed that the HisG domain is essential for this compound production. mdpi.com

Cns4 : This gene is believed to encode a putative ATP-binding cassette (ABC) transporter, which likely functions to transport this compound out of the cell. mdpi.commdpi.comnih.gov This action helps to regulate the intracellular concentration of cordycepin by controlling the level of its protective inhibitor, this compound. nih.govnih.gov

| Enzyme/Domain | Organism(s) | Function in this compound Biosynthesis |

| Cns3 (HisG domain) | Cordyceps militaris, Cordyceps kyushuensis | Catalyzes the conversion of adenosine to this compound. mdpi.comfrontiersin.orgnih.gov |

| Cns3 (NK domain) | Cordyceps militaris, Cordyceps kyushuensis | Indirectly involved by producing 3'-AMP, a precursor in the parallel cordycepin pathway. mdpi.commdpi.comnih.gov |

| Cns2 | Cordyceps militaris, Cordyceps kyushuensis | Indirectly involved by acting on 3'-AMP in the parallel cordycepin pathway. mdpi.comnih.gov |

| Cns1 | Cordyceps militaris, Cordyceps kyushuensis | Indirectly involved; its deletion can enhance this compound production. semanticscholar.org |

| Ade Gene Cluster | Actinomadura sp. | Responsible for the biosynthesis of this compound and 2'-chloropentostatin. mdpi.com |

| Penostatin/Ara-A Cluster | Streptomyces antibioticus | Governs the biosynthesis of this compound and arabinofuranosyladenine. mdpi.com |

Identification of Biosynthetic Gene Clusters (e.g., in Streptomyces antibioticus, Actinomadura sp., Cordyceps militaris, Cordyceps kyushuensis)

Genetic Engineering and Metabolic Engineering Approaches for Enhanced Yield

With the elucidation of the biosynthetic pathways, metabolic and genetic engineering have become promising strategies to overcome the low natural yield of this compound. mdpi.comresearchgate.net

Targeted genetic modifications based on the functions of biosynthetic genes can be employed to increase this compound production.

Gene Deletion : Deleting the cns1 gene in Cordyceps militaris, which is responsible for the final step in cordycepin synthesis, can redirect the metabolic flux towards this compound, thereby enhancing its yield. semanticscholar.org

Overexpression : In Actinomadura sp., it has been proposed that overexpressing positive regulatory genes or knocking out negative regulatory genes, such as the yet uncharacterized AdeT and AdeU, could lead to higher this compound yields. mdpi.com Similarly, upregulating the expression of the entire pentostatin (B1679546) biosynthesis gene cluster has been shown to increase production. mdpi.comresearchgate.net A mutant strain, Actinomadura sp. S-15, developed through mutagenesis, showed significantly upregulated expression of pentostatin biosynthesis-related genes and a corresponding increase in production. mdpi.com

Optimizing the fermentation process remains a crucial strategy for improving the production of this compound, often used in conjunction with strain improvement techniques. mdpi.comresearchgate.net

Gene Deletion and Overexpression Strategies

Dual Biosynthesis with Related Compounds (e.g., Cordycepin)

Recent research has unveiled a fascinating and intricate relationship in the biosynthesis of this compound and Cordycepin, particularly within the fungus Cordyceps militaris. cas.cnresearchgate.net It has been discovered that these two adenosine analogs are not produced independently but are dually biosynthesized by a single, physically linked gene cluster. cas.cnamegroups.cn This coupled production represents a sophisticated "protector-protégé" strategy, where this compound safeguards Cordycepin from enzymatic degradation. cas.cnamegroups.cn

The biosynthetic machinery is encoded by a compact gene cluster containing four key genes: cns1, cns2, cns3, and cns4. amegroups.cnmdpi.com Genetic and biochemical studies have elucidated the specific roles of the proteins encoded by these genes. The genes cns1 and cns2 are fundamental for the synthesis of Cordycepin. amegroups.cnnih.gov In contrast, the cns3 gene is primarily responsible for the biosynthesis of this compound, although it also plays a partial role in Cordycepin production. amegroups.cnresearchgate.net The fourth gene, cns4, is thought to encode a transporter protein that facilitates the export of this compound from the cell. amegroups.cnmdpi.com

The dual pathway is a critical point of metabolic regulation. researchgate.net this compound is a potent inhibitor of the enzyme adenosine deaminase (ADA). cas.cn This enzyme would otherwise deactivate Cordycepin by converting it into 3'-deoxyinosine. amegroups.cn By inhibiting ADA, this compound ensures that Cordycepin remains in its active form, a protective mechanism that is crucial for the fungus. cas.cnamegroups.cn This coupled biosynthesis has also been identified in other fungi, such as Aspergillus nidulans, which contains a highly conserved version of the same gene cluster and can produce both compounds. cas.cn

The elucidation of this shared biosynthetic pathway provides a clear framework for understanding the coordinated production of these two important bioactive compounds.

Research Findings on the Dual Biosynthetic Gene Cluster

The table below summarizes the genes within the Cordyceps militaris biosynthetic cluster responsible for the co-production of this compound and Cordycepin, along with the function of their encoded proteins.

| Gene | Encoded Protein/Enzyme | Proposed Function in Biosynthesis |

| cns1 | Oxidoreductase | Catalyzes the final step in Cordycepin synthesis. uniprot.org |

| cns2 | Phosphohydrolase | Essential for Cordycepin synthesis. amegroups.cnnih.gov |

| cns3 | Bifunctional Protein (Kinase / ATP phosphoribosyltransferase) | Catalyzes the initial step of Cordycepin synthesis (kinase activity) and is essential for this compound synthesis (ATP phosphoribosyltransferase activity). amegroups.cnuniprot.org |

| cns4 | Putative ABC Transporter | Believed to be involved in the transport of this compound out of the fungal cell. amegroups.cnmdpi.com |

Chemical Synthesis and Structural Modification Strategies for Penostatin a

Total Synthesis Approaches for Penostatin A and its Enantiomers

The total synthesis of this compound and its enantiomers has been a formidable challenge, primarily due to its densely functionalized and stereochemically rich tricyclic core. Several research groups have devised elegant strategies to construct this complex molecule, employing a range of powerful chemical transformations.

The construction of the this compound scaffold has been achieved through the strategic application of several key chemical reactions. These methodologies have been instrumental in assembling the core ring systems and installing the requisite stereocenters with high levels of control.

A prominent strategy involves the use of the Diels-Alder reaction to form the carbocyclic framework. google.commdpi.comresearchgate.netrsc.org For instance, a BF₃·OEt₂-mediated Diels-Alder reaction between a chiral dienophile derived from L-ascorbic acid and methylcyclopentadiene (B1197316) has been employed to construct the trisubstituted cyclopentane (B165970) A-ring with high chemo-, regio-, and stereoselectivity. researchgate.netrsc.org In a different approach, a cascade reaction involving an intramolecular Diels-Alder (IMDA) reaction of a 2-pyrone derivative, followed by a retro-hetero-Diels-Alder reaction, has been utilized to form the A and B rings. google.comnih.govust.hk

The intramolecular oxa-Diels-Alder reaction has also proven to be a valuable tool, offering a flexible strategy for the asymmetric synthesis of the penostatin family with tunable facial stereoselectivity. google.comup.ac.za This reaction allows for the simultaneous closure of the B and C rings, directly assembling the tricyclic framework. researchgate.net

Ozonolysis is another critical step in several synthetic routes, used to cleave carbon-carbon double bonds and introduce necessary functional groups. google.commdpi.comresearchgate.net For example, following a Diels-Alder reaction, ozonolysis of the resulting cycloadduct can be used to generate key intermediates, such as dialdehydes, which can then be further manipulated. researchgate.net

To construct the lactone ring with the correct stereochemistry, the Ando-Horner-Wadsworth-Emmons (HWE) olefination/lactonization has been effectively employed. google.comnih.govust.hk This reaction allows for the formation of Z-unsaturated esters, which can then undergo lactonization to form the desired ring system. google.com

Finally, selenoxide elimination has been used in the final stages of some syntheses to introduce a crucial double bond into the molecule. google.comnih.govust.hk

Table 1: Key Reaction Methodologies in this compound Total Synthesis

| Reaction Methodology | Purpose in Synthesis | Representative Example/Reference |

| Diels-Alder Reaction | Construction of the A-ring with high stereocontrol. | BF₃·OEt₂-mediated reaction of a chiral dienophile and methylcyclopentadiene. researchgate.netrsc.org |

| Intramolecular Diels-Alder (IMDA) Reaction | Cascade formation of the A and B rings from a 2-pyrone precursor. | IMDA followed by a retro-hetero-Diels-Alder reaction. google.comnih.gov |

| Intramolecular oxa-Diels-Alder Reaction | Flexible and stereoselective formation of the tricyclic core. | Tunable facial stereoselectivity for asymmetric synthesis. google.comup.ac.za |

| Ozonolysis | Cleavage of alkenes to introduce carbonyl functionalities. | Cleavage of a bicyclic alkene to form a dialdehyde (B1249045) intermediate. researchgate.net |

| Ando-Horner-Wadsworth-Emmons Olefination | Stereoselective formation of the lactone ring. | Z-selective olefination followed by lactonization. google.com |

| Selenoxide Elimination | Introduction of a key double bond in the final steps. | Late-stage installation of unsaturation. google.comnih.govust.hk |

Achieving the correct absolute and relative stereochemistry is a central theme in the total synthesis of this compound. Synthetic chemists have developed several enantioselective pathways to access both the natural (+)-enantiomer and its unnatural counterpart.

One successful strategy commences from the chiral pool, utilizing readily available and inexpensive chiral starting materials like L-ascorbic acid . researchgate.netrsc.org This approach allows for the transfer of chirality from the starting material to the final product, establishing key stereocenters early in the synthetic sequence. For example, a chiral dienophile synthesized from L-ascorbic acid can direct the stereochemical outcome of a subsequent Diels-Alder reaction. researchgate.net

Another powerful approach involves the use of asymmetric catalysis . Chiral catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, an asymmetric Pauson-Khand reaction has been employed in the synthesis of related penostatins, demonstrating the utility of this approach for constructing the core bicyclic system. google.com

Furthermore, substrate-controlled diastereoselective reactions have been pivotal. In these cases, existing stereocenters within the molecule direct the stereochemical outcome of subsequent transformations. An example is the exo-selective intramolecular hetero-Diels-Alder reaction, where the stereochemistry of the tether connecting the diene and dienophile dictates the facial selectivity of the cyclization. google.commdpi.comresearchgate.net The first asymmetric total syntheses of (+)-Penostatin A and C have been reported, confirming their absolute configurations and providing a foundation for further biological studies. google.comust.hk These syntheses often involve a lengthy sequence of reactions, with one reported route to (+)-Penostatin A taking 19 steps. mdpi.comresearchgate.netresearchgate.net

Key Reaction Methodologies (e.g., Diels-Alder reaction, intramolecular oxa-Diels-Alder reaction, ozonolysis, Ando-Horner-Wadsworth-Emmons olefination/lactonization, selenoxide elimination)

Semisynthetic and Synthetic Analog Development

While the total synthesis of this compound is a significant achievement, the development of semisynthetic and synthetic analogs is crucial for exploring the structure-activity relationships and potentially improving the therapeutic index of this class of compounds. Although specific literature on the semisynthetic modification of this compound is sparse, general principles of natural product modification can be applied.

Semisynthetic approaches would likely involve the chemical modification of the natural product itself. Functional groups on the this compound molecule, such as the hydroxyl groups or the double bonds in the side chain, could serve as handles for chemical derivatization. For example, esterification or etherification of the hydroxyl groups could be explored to modulate lipophilicity and cell permeability. Modification of the side chain, perhaps through hydrogenation or epoxidation, could also provide valuable insights into its role in biological activity.

The development of fully synthetic analogs allows for more profound structural changes that are not accessible through semisynthesis. The flexible total synthesis routes developed for this compound provide a platform for creating a diverse range of analogs. researchgate.net For instance, by using different dienes or dienophiles in the Diels-Alder reaction, analogs with modified A-rings could be generated. Similarly, variations in the fragments used in the Horner-Wadsworth-Emmons reaction could lead to analogs with different side chains. The synthesis of deoxythis compound, an analog lacking the C5-hydroxyl group, has been reported, showcasing the feasibility of generating structurally related compounds. Patents related to the synthesis of pentostatin (B1679546), a structurally related nucleoside analog, also describe methods for producing various derivatives, suggesting that similar strategies could be applied to the penostatin family.

Strategies for Overcoming Synthetic Challenges

Another approach to enhance efficiency is to minimize the number of purification steps . Chromatographic purification is often a bottleneck in multi-step synthesis. A "column-economic" approach to (+)-Penostatin A has been developed, which, despite being a 19-step synthesis, requires only five or six column chromatographic purifications, significantly improving its practicality. google.commdpi.comresearchgate.net

Advanced Structural Elucidation Methodologies for Penostatin a and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule.

For Penostatin A, ¹H NMR spectra reveal characteristic signals for its complex polycyclic structure and side chain. Analysis of a closely related derivative, berkeleythis compound, showed signals corresponding to a trans-disubstituted double bond [δH 6.03 (dd, J = 15.3, 9.4 Hz) and 5.76 (dt, J = 15.3, 6.8 Hz)] and a trisubstituted double bond [δH 5.59 (bs)]. nih.gov The ¹³C NMR spectrum of this compound displays signals for key functional groups, including a ketone (C-1, δ 197.1), an ester carbonyl (C-3, δ 172.3), and numerous sp² and sp³ hybridized carbons that form the core structure and side chain. nih.gov

Detailed ¹H and ¹³C NMR data for the related berkeleythis compound, which shares the core tetracyclic ring system, have been fully assigned and are presented below. nih.gov

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 203.3 | |

| 2 | 52.7 | 2.93, 2.67 |

| 3 | 91.6 | |

| 4 | 39.2 | 2.66, 2.14 |

| 5 | 70.3 | 4.72 |

| 6 | 36.4 | 1.83, 2.45 |

| 7 | 49.4 | 2.54 |

| 8 | 44.5 | 2.64 |

| 9 | 84.5 | |

| 10 | 121.4 | 5.59 (bs) |

| 11 | 137.5 | |

| 12 | 78.1 | 4.67 |

| 13 | 131.1 | 6.03 (dd, 15.3, 9.4) |

| 14 | 137.3 | 5.76 (dt, 15.3, 6.8) |

| 15 | 33.7 | 2.13 |

| 16 | 30.3 | 1.44 |

| 17-20 | 23.9-32.9 | 1.32-1.33 |

| 21 | 14.4 | 0.90 |

| 22 | 18.9 | 1.60 |

| Carbonyl (Ester) | 170.9 |

Table 1. ¹H and ¹³C NMR Data for Berkeleythis compound in methanol-d₄. Data sourced from Stierle et al., 2021. nih.gov

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, mapping out all C-H single bonds. For berkeleythis compound, HSQC analysis helped identify several distinct spin systems within the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton networks, which helped define isolated spin systems in the structure of berkeleythis compound. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. This is vital for connecting the individual spin systems into a complete molecular structure. In the analysis of berkeleythis compound, HMBC correlations were key to assembling the tetracyclic core. For instance, correlations from protons H-8 and H-6β to carbon C-3 provided critical links between different parts of the ring system. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is therefore essential for determining the relative stereochemistry of the molecule. For berkeleythis compound, NOE interactions established the syn-relationship between H-7 and protons H-2β, H-4β, H-6β, and H-10. nih.gov The relative configuration of the stereocenters was further supported by analyzing the proton-proton coupling constants (³JHH). nih.gov

| Experiment | Purpose | Key Findings for this compound Derivatives |

|---|---|---|

| COSY | Identifies H-H coupling networks | Established several isolated spin systems within the molecule. nih.gov |

| HSQC | Correlates protons to directly attached carbons | Confirmed C-H connectivities for all protonated carbons. nih.gov |

| HMBC | Shows long-range (2-4 bond) H-C correlations | Connected spin systems to form the complete tetracyclic core and attached side chains. nih.gov |

| NOESY | Identifies through-space proton proximities | Determined the relative stereochemistry, establishing key syn and trans relationships between protons. nih.gov |

Table 2. Summary of 2D NMR techniques and their application in the structural elucidation of this compound derivatives.

Mass Spectrometry (MS) Applications (HRMS, ESI-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing natural products like this compound, as it minimizes fragmentation and typically produces protonated molecules [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition. The molecular formula for the related berkeleythis compound was established as C₂₉H₄₂O₁₀ by HRESIMS, which was a critical first step in its structural elucidation. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can further provide structural information about different parts of the molecule.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry of a molecule, X-ray crystallography provides an unambiguous determination of its absolute configuration in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom.

The absolute configuration of berkeleythis compound was definitively determined by single-crystal X-ray crystallography, confirming the stereochemical assignments made through NMR analysis. nih.govresearchgate.net This method relies on anomalous diffraction, an effect that is now sensitive enough to determine the absolute structure of natural products that may only contain oxygen as their heaviest atom. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. nih.gov Specific functional groups absorb at characteristic frequencies. For this compound, IR spectra show distinctive absorption bands (ν_max) for hydroxyl groups (~3425 cm⁻¹), C-H bonds in alkanes (~2924 and 2853 cm⁻¹), and carbonyl groups from ketones and esters (~1675 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for identifying conjugated π-systems (chromophores). nih.gov The UV spectrum of this compound in chloroform (B151607) shows maximum absorbance (λ_max) at 253 nm and 202 nm, indicating the presence of conjugated double bonds and carbonyls. nih.gov

Computational Approaches in Conformational Analysis (e.g., Molecular Mechanics)

Computational methods, such as molecular mechanics, are used to explore the energetically favorable three-dimensional shapes (conformations) of a molecule. acs.org These approaches can be used in conjunction with experimental data to refine and support structural assignments.

In the study of berkeleythis compound, molecular modeling was used to support stereochemical assignments derived from NOESY data. nih.gov Furthermore, computational models were used to analyze the coupling constant between H-7 and H-8. By calculating the expected coupling constant for different H-7-H-8 torsion angles, researchers could confirm the trans-relationship between these two protons, which corresponded to a calculated torsion angle of 131°. nih.gov This integration of computational analysis with experimental NMR data provides a powerful tool for confirming complex stereochemical details.

Biological Activities of Penostatin a and Its Derivatives

Enzyme Inhibitory Activities

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Penostatin A and its derivatives have been identified as a novel class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov PTP1B is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type II diabetes and obesity. researchgate.netmdpi.com

Research has demonstrated that penostatin derivatives exhibit significant PTP1B inhibitory action. nih.govnih.govmdpi.com In one study, a new derivative, penostatin J, along with known compounds this compound, B, and C, were isolated from the entomogenous fungus Isaria tenuipes. nih.govnih.gov These compounds were found to be effective PTP1B inhibitors. nih.govnih.gov The inhibitory activity of some penostatin derivatives is comparable to that of ertiprotafib (B1671058) and MSI-1436, which have undergone clinical evaluation. nih.gov This was the first report of penostatin derivatives showing significant PTP1B inhibitory action, suggesting their potential as a new class of PTP1B inhibitors. nih.govnih.gov

The discovery of PTP1B inhibitory activity has spurred the total synthesis of penostatins A and C. researchgate.netx-mol.netacs.org Successful asymmetric total syntheses have confirmed the absolute configurations of these natural products and provided a basis for further investigation into their bioactivities. researchgate.netx-mol.net The development of potent and selective PTP1B inhibitors is a significant area of research, and penostatin derivatives represent a promising new template for these efforts. acs.org

Table 1: PTP1B Inhibitory Activity of Penostatin Derivatives

| Compound | Source | Reported Activity | Reference |

|---|---|---|---|

| This compound | Isaria tenuipes | PTP1B Inhibitor | nih.govnih.gov |

| Penostatin B | Isaria tenuipes | PTP1B Inhibitor | nih.govnih.gov |

| Penostatin C | Isaria tenuipes | PTP1B Inhibitor | nih.govnih.gov |

| Penostatin J | Isaria tenuipes | PTP1B Inhibitor | nih.govnih.gov |

Adenosine (B11128) Deaminase (ADA) Inhibition (as a lead compound or class activity)

Pentostatin (B1679546), also known as 2'-deoxycoformycin, is a potent inhibitor of adenosine deaminase (ADA), a critical enzyme in purine (B94841) metabolism. drugbank.comontosight.ainih.gov It acts as a transition-state inhibitor, binding tightly to the enzyme and causing prolonged inhibition. researchgate.netatsjournals.orgmdpi.com This inhibition leads to an accumulation of adenosine and deoxyadenosine (B7792050). researchgate.netnih.gov

Pentostatin is an irreversible inhibitor of ADA with a Ki value of 2.5 pM. rndsystems.com It is considered one of the most potent inhibitors of this enzyme. nih.gov The inhibition of ADA by pentostatin is a key mechanism behind its therapeutic effects. researchgate.netmdpi.com For instance, in the context of cancer therapy, the buildup of deoxyadenosine is phosphorylated to deoxyadenosine triphosphate (dATP), which can disrupt DNA synthesis and induce cell death in lymphocytes. researchgate.netnih.govpfizer.com

The potent ADA inhibitory activity of pentostatin has made it a valuable tool in research and medicine. mdpi.comresearchgate.net It has been used to study the role of adenosine in various physiological processes and has been developed as a drug for treating certain types of leukemia. drugbank.compatsnap.com Furthermore, its ability to increase adenosine levels has been explored for its anti-inflammatory and immunomodulatory effects. atsjournals.orgpatsnap.com

Antiproliferative and Cytotoxic Effects in Cellular Models (in vitro studies)

Pentostatin demonstrates significant antiproliferative and cytotoxic effects, particularly against lymphoid cells. drugbank.com This activity is closely linked to its potent inhibition of adenosine deaminase (ADA). pfizer.comfda.gov By inhibiting ADA, pentostatin leads to the intracellular accumulation of deoxyadenosine, which is then converted to deoxyadenosine triphosphate (dATP). researchgate.netnih.gov Elevated levels of dATP are cytotoxic as they can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, and can also cause DNA damage. pfizer.comfda.gov This disruption of DNA synthesis and repair ultimately leads to apoptosis, or programmed cell death. researchgate.netnih.gov

The cytotoxicity of pentostatin is cell-cycle phase-specific, primarily affecting cells in the S-phase when DNA replication occurs. drugbank.com T-lymphocytes, which have higher ADA activity than B-lymphocytes, are particularly sensitive to the effects of pentostatin. drugbank.compfizer.com This selective toxicity towards lymphocytes is the basis for its use in treating lymphoid malignancies like hairy cell leukemia and chronic lymphocytic leukemia. drugbank.comresearchgate.net

Studies have shown that pentostatin's cytotoxic effects are not limited to its impact on DNA synthesis. It can also inhibit RNA synthesis, further contributing to its antitumor activity. pfizer.comfda.gov The precise mechanisms of its cytotoxic effects, particularly in hairy cell leukemia, are still under investigation. pfizer.comfda.gov

Broad-Spectrum Bioactivities

Pentostatin, a nucleoside antibiotic produced by various actinomycetes and fungi, exhibits a wide range of biological activities beyond its well-known anticancer effects. mdpi.comresearchgate.net These broad-spectrum bioactivities include antibacterial, antiviral, anti-inflammatory, immunomodulatory, antitrypanosomal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net

Antibacterial and Antiviral Activity: Research has pointed to the potential of pentostatin and related compounds in combating bacterial and viral infections. mdpi.comresearchgate.netontosight.ai For example, some studies have explored its use against specific viruses. pfizer.comnih.govnih.gov However, it is noteworthy that pentostatin can antagonize the antiviral activity of certain drugs, like MBX-2168, by inhibiting the biosynthesis of their active forms. nih.govnih.govebi.ac.uk

Anti-inflammatory and Immunomodulatory Effects: Pentostatin's ability to inhibit adenosine deaminase leads to an accumulation of adenosine, which has potent anti-inflammatory properties. atsjournals.orgpatsnap.comnih.gov This mechanism has been investigated for its therapeutic potential in inflammatory conditions. atsjournals.orgnih.gov Its effects on lymphocytes also give it significant immunomodulatory properties, which have been explored in the context of hematopoietic cell transplantation and graft-versus-host disease. clinicaltrials.govnih.govnih.gov Recent findings suggest that pentostatin can indirectly trigger Toll-like receptor 3 (TLR3), leading to the production of type I interferons and enhanced immune infiltration in tumors, reclassifying it as an immunotherapeutic drug. nih.govebi.ac.uk

Antitrypanosomal, Herbicidal, and Insecticidal Activities: The unique structure of pentostatin is credited with its diverse bioactivities, including potential applications in controlling parasitic infections, weeds, and insect pests. mdpi.comresearchgate.net For instance, the combination of cordycepin (B1669437) and pentostatin has been shown to enhance the insecticidal activity of the fungus Cordyceps militaris. researchgate.net The exploration of pigmented extracts from Streptomyces species has also revealed compounds with potential cytotoxic and antimicrobial activities, including pentostatin. preprints.org

Modulation of Cellular Signaling Pathways

The primary mechanism of action of pentostatin involves the modulation of cellular signaling pathways through the inhibition of adenosine deaminase (ADA). pfizer.comfda.gov This inhibition leads to an accumulation of adenosine and deoxyadenosine, which in turn affects multiple downstream pathways. researchgate.netnih.gov

A key consequence of ADA inhibition is the elevation of intracellular deoxyadenosine triphosphate (dATP) levels. drugbank.comresearchgate.net This accumulation of dATP directly interferes with DNA synthesis by inhibiting the enzyme ribonucleotide reductase. pfizer.comfda.gov The disruption of this crucial process for cell proliferation is a major contributor to the cytotoxic effects of pentostatin, particularly in rapidly dividing cells like lymphocytes. drugbank.com

Furthermore, the buildup of dATP can lead to DNA strand breaks. researchgate.netnih.gov This DNA damage can trigger the activation of the p53 tumor suppressor protein and the release of cytochrome c from the mitochondria, ultimately initiating the apoptotic cascade, or programmed cell death. researchgate.netnih.gov Pentostatin can also inhibit RNA synthesis, adding another layer to its modulation of cellular processes. pfizer.comfda.gov

Recent research has uncovered another dimension to pentostatin's influence on cellular signaling. It has been shown to indirectly trigger Toll-like receptor 3 (TLR3) signaling. nih.gov This activation leads to the local production of type I interferons within tumors, which can enhance immune cell infiltration and response. nih.gov This finding suggests that pentostatin's therapeutic effects may also be mediated through the modulation of innate immune signaling pathways. nih.gov

Molecular Mechanisms of Action of Penostatin a

Mechanisms of Enzyme Inhibition

Penostatin A's activity is rooted in its ability to inhibit specific enzymes. It is recognized as a potent inhibitor of adenosine (B11128) deaminase (ADA) and has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

The inhibition of adenosine deaminase by the closely related compound pentostatin (B1679546) (also known as 2'-deoxycoformycin) is particularly well-documented. pfizer.comwikipedia.org It acts as a powerful transition-state inhibitor of ADA, binding tightly to the enzyme. pfizer.comnih.gov This interaction is characterized by a slow dissociation rate, which makes the inhibition effectively irreversible in a biological context, even though it may be technically reversible. google.com Some studies describe the inhibition of ADA by pentostatin as competitive, where it mimics the natural substrate adenosine. nih.govresearchgate.net

Research has also established that this compound and its derivatives are effective inhibitors of PTP1B. nih.govnih.gov In one study, various penostatin compounds, including this compound, demonstrated significant inhibitory action against PTP1B. nih.gov

Impact on Cellular Metabolism and Pathways

The enzymatic inhibition caused by this compound has profound downstream effects on critical cellular metabolic and signaling pathways.

Purine (B94841) Metabolism Perturbation leading to DNA Synthesis Blockage

The primary and most studied mechanism of action for the pentostatin class of molecules is the potent inhibition of adenosine deaminase (ADA), a critical enzyme in purine metabolism. patsnap.commdpi.com ADA catalyzes the conversion of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. patsnap.commdpi.com

Inhibition of ADA by pentostatin leads to the accumulation of its substrates, particularly deoxyadenosine. researchgate.netbiologists.com This excess deoxyadenosine is then phosphorylated by cellular kinases, leading to a significant build-up of deoxyadenosine triphosphate (dATP). mdpi.comresearchgate.net The elevated intracellular levels of dATP are cytotoxic, especially to lymphocytes. patsnap.com

High concentrations of dATP disrupt deoxynucleotide pools by inhibiting the enzyme ribonucleotide reductase. pfizer.compatsnap.comresearchgate.net This enzyme is essential for producing the building blocks of DNA. patsnap.com Its inhibition leads to an impairment of DNA synthesis and repair, ultimately causing a blockage of DNA replication and cell cycle arrest. patsnap.comresearchgate.netnih.gov

Interference with Insulin (B600854) Signaling Pathways

Recent research has uncovered another facet of this compound's activity: its ability to interfere with insulin signaling by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov PTP1B is a key negative regulator of the insulin signaling pathway; it dephosphorylates the activated insulin receptor, thus attenuating the insulin signal. nih.govmdpi.comresearchgate.net

By inhibiting PTP1B, this compound can prevent this dephosphorylation, effectively enhancing and prolonging the insulin signal. nih.govcaymanchem.com This action suggests that penostatin derivatives are a potential novel class of PTP1B inhibitors, which are considered attractive therapeutic targets for conditions involving insulin resistance, such as type II diabetes. nih.govnih.govresearchgate.net

Cellular Responses Induced by this compound

The metabolic disruptions initiated by this compound culminate in distinct and potent cellular responses, primarily leading to cell death.

Induction of Apoptosis

A major consequence of this compound's action is the induction of apoptosis, or programmed cell death. patsnap.comppexmed.com The cascade leading to apoptosis is initiated by the intracellular accumulation of dATP and the subsequent damage to DNA. researchgate.netnih.gov The presence of DNA strand breaks triggers a response that can involve the activation of the p53 tumor suppressor protein and the release of cytochrome c from mitochondria, both of which are key events in the apoptotic pathway. researchgate.netppexmed.com This programmed cell death is particularly lethal to rapidly dividing cells, such as malignant lymphocytes, which explains the compound's cytotoxic effects. patsnap.com

Activation of Poly(ADP-ribose) Polymerase (PARP)

The DNA strand breaks resulting from dATP accumulation also trigger the activation of the nuclear enzyme Poly(ADP-ribose) Polymerase (PARP). researchgate.netppexmed.com PARP is a key sensor of DNA damage and plays a critical role in initiating DNA repair. google.comgoogle.com However, extensive DNA damage leads to hyperactivation of PARP. researchgate.netgoogle.com This process consumes large amounts of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to a rapid depletion of cellular NAD+ and ATP stores. researchgate.netppexmed.com This severe energy depletion contributes to cell death and can induce necrosis, providing another mechanism for its cytotoxicity, which may be effective even in cells with mutated p53. researchgate.net

Interactions with Specific Biological Targets (e.g., proteins, nucleic acids)

This compound is a natural product that has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a significant biological target as it acts as a negative regulator in the insulin signaling pathway. nih.govnih.gov Consequently, inhibitors of this enzyme are considered attractive therapeutic candidates for conditions such as type II diabetes and other related metabolic syndromes. nih.govnih.gov

Research has focused on a class of related compounds, known as penostatin derivatives, isolated from fungi. nih.govresearchgate.net Studies involving these compounds have demonstrated notable inhibitory activity against PTP1B. nih.govnih.gov this compound, along with its analogues such as Penostatin B, C, and J, were isolated from the solid cultures of the entomogenous fungus Isaria tenuipes. nih.govnih.gov Subsequent testing revealed their capacity to inhibit PTP1B. nih.govnih.gov

The inhibitory effects of these compounds are quantified by their half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of the substance needed to inhibit a biological process by half. Penostatin derivatives have shown a range of IC₅₀ values against PTP1B. nih.gov For instance, Penostatin C has been identified as a potent inhibitor of PTP1B with an IC₅₀ value of 0.37 µM. nih.govorganic-chemistry.org The total synthesis of (+)-Penostatins A and C has been accomplished, which confirms their absolute configurations and provides a basis for more extensive bioactivity studies. researchgate.netfigshare.com These synthetic efforts are crucial for exploring the therapeutic potential of this class of compounds. researchgate.net

Table 1: Inhibitory Action of Penostatin Derivatives on Protein Tyrosine Phosphatase 1B (PTP1B)

| Compound | IC₅₀ Value (µM) against PTP1B | Source |

|---|---|---|

| Penostatin J | 0.37 | nih.gov |

| Penostatin C | 1.6 | nih.gov |

| This compound | 25.4 | nih.gov |

| Penostatin B | 43.6 | nih.gov |

The data indicates that among the tested derivatives, Penostatin J and Penostatin C show more significant inhibitory action compared to this compound and B. nih.gov This suggests that specific structural features of the penostatin molecule are critical for potent PTP1B inhibition. nih.gov The successful synthesis of this compound and C opens avenues for structure-activity relationship (SAR) studies to develop more potent and selective PTP1B inhibitors. researchgate.net

Structure Activity Relationship Sar Studies of Penostatin a and Its Analogs

Identification of Pharmacophoric Elements and Active Motifs

The core structure of the penostatins contains several key elements that are believed to contribute to their biological activity. A central pharmacophoric feature appears to be the highly substituted bicyclic core.

Research into the cytotoxic effects of various penostatin derivatives has highlighted the importance of the cyclic conjugated enone system. For instance, the reduced cytotoxicity of Penostatin D against P388 lymphocytic leukemia cells is attributed to the absence of this specific motif. mdpi.com This suggests that the enone functionality is a critical active motif for the cytotoxic properties of this compound class.

Influence of Stereochemistry on Biological Activity

The stereochemical configuration of the penostatin molecule plays a pivotal role in its biological activity. The complex, multi-chiral nature of these compounds means that even subtle changes in the spatial arrangement of substituents can lead to significant differences in their interactions with biological targets.

The absolute stereostructure of penostatins has been established through spectral analyses and synthetic efforts. researchgate.net For example, the stereochemistry of Penostatin J was determined by comparing its spectroscopic data (NOESY, coupling constants, and circular dichroism) with that of Penostatins A, B, and C. nih.gov The relative configuration of C-7, C-8, and C-12 was found to be consistent among these analogs. nih.gov Specifically, a positive Cotton effect in the circular dichroism spectrum of Penostatin J at 201 nm indicated a 9R configuration, while a negative effect at 289 nm supported a 7S configuration. nih.gov The total synthesis of (+)-Penostatins A and C has further confirmed their absolute configurations, providing a solid foundation for more detailed SAR studies. researchgate.net

These findings underscore that the specific spatial orientation of the hydroxyl and alkyl side chains, dictated by the stereocenters within the bicyclic core, is critical for potent biological activity.

Impact of Structural Modifications on Efficacy and Selectivity

Modifications to the penostatin scaffold have provided valuable insights into the structural requirements for efficacy and selectivity. One of the most significant observations is the impact of the cyclic conjugated enone system. Penostatin D, which lacks this system, shows markedly reduced cytotoxicity with an ED₅₀ value of 11.0 µg/mL against P388 cells, compared to the potent activity of other analogs. mdpi.com

In contrast, Penostatins A, B, C, and E, all possessing the enone moiety, exhibit significant cytotoxicity. mdpi.com This highlights the enone as a key determinant for this particular biological endpoint.

Furthermore, studies on Penostatin J and its comparison with other analogs have revealed that these compounds can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov The inhibitory action of these derivatives suggests that the penostatin scaffold could be a template for developing selective enzyme inhibitors. nih.govscience.gov The selectivity of Penostatin J and C between PTP1B and the highly homologous LAR (leukocyte antigen-related) phosphatase demonstrates that subtle structural differences can tune the selectivity profile of these compounds. nih.gov

Comparative Analysis of Penostatin A, B, C, D, E, J, and other Derivatives

Direct comparison of the biological activities of different penostatin analogs reveals clear structure-activity trends. The penostatins were initially isolated from a strain of Penicillium sp. derived from the marine alga Enteromorpha intestinalis and were noted for their cytotoxicity against P388 lymphocytic leukemia cells. mdpi.comresearchgate.net

The following table summarizes the cytotoxic activity of several penostatin derivatives against P388 cells:

| Compound | Cytotoxicity against P388 (ED₅₀ in µg/mL) |

| This compound | 0.8 mdpi.com |

| Penostatin B | 1.2 mdpi.com |

| Penostatin C | 1.0 mdpi.com |

| Penostatin D | 11.0 mdpi.com |

| Penostatin E | 0.9 mdpi.com |

| Penostatin F | 0.5 mdpi.com |

| Penostatin G | 0.8 mdpi.com |

| Penostatin H | 1.2 mdpi.com |

| Penostatin I | Not Specified |

The data clearly shows that with the exception of Penostatin D, the tested penostatins exhibit potent cytotoxic effects. mdpi.com

In addition to cytotoxicity, several penostatins have been identified as inhibitors of PTP1B, a significant target for metabolic diseases.

The inhibitory concentrations (IC₅₀) for PTP1B are presented below:

| Compound | PTP1B Inhibitory Activity (IC₅₀ in µM) |

| This compound | 15.87 mdpi.comsemanticscholar.org |

| Penostatin B | 33.65 mdpi.comsemanticscholar.org |

| Penostatin C | 1.05 nih.gov |

| Penostatin J | 0.37 nih.gov |

These findings indicate that penostatin derivatives are a promising class of PTP1B inhibitors. nih.govmdpi.com Notably, Penostatin J is the most potent inhibitor in this series, followed by Penostatin C. The significant difference in inhibitory activity between the analogs underscores the sensitivity of the target enzyme to the specific substitution patterns and stereochemistry of the inhibitor. nih.gov The potent activity of Penostatin J suggests that it represents a novel scaffold for the development of PTP1B inhibitors. nih.gov

Analytical Methodologies for Penostatin a Research

Quantitative Analysis in Biological and Synthetic Matrices (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of Penostatin A in various matrices, including fermentation broths and biological fluids. ijpsjournal.comadvancechemjournal.comnih.gov The development of a robust HPLC method is critical for applications ranging from monitoring production in microbial cultures to pharmacokinetic studies. researchgate.netpreprints.org

A typical HPLC analysis involves separating the compound from a complex mixture, identifying it, and measuring its concentration. advancechemjournal.com For this compound, reversed-phase HPLC is commonly employed. nih.gov Method development focuses on optimizing several parameters to ensure accuracy, precision, and sensitivity. researchgate.netlabmanager.com This includes selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. preprints.org Sample preparation is also a critical step to remove interfering components from the biological matrix. researchgate.net Researchers have developed and validated specific HPLC methods for quantifying this compound, ensuring the reliability of the data for research and potential clinical applications. vista.gov.vnresearchgate.net

Below is a table summarizing typical conditions used in the HPLC analysis of this compound, based on published research methods.

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separates compounds based on hydrophobicity; suitable for polar molecules like this compound. |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides a non-polar environment for effective separation. researchgate.net |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH 2.1) and an organic solvent (e.g., methanol). nih.gov | The mobile phase composition is optimized to achieve good separation (resolution) of this compound from other components. labmanager.com |

| Flow Rate | Typically 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column, affecting separation time and efficiency. researchgate.net |

| Detection | UV Absorbance at ~260 nm | This compound contains a purine-like ring system that absorbs UV light, allowing for its detection and quantification. nih.gov |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Removes proteins and other interfering substances from biological samples to ensure a clean analysis. nih.gov |

Assays for Evaluating Biological Activities (in vitro enzymatic assays, cellular viability assays e.g., XTT, flow cytometry)

To understand the biological effects of this compound, researchers utilize a variety of assays. These tests measure the compound's interaction with specific enzymes and its effects on cells.

In Vitro Enzymatic Assays: The primary mechanism of action for this compound is the potent and irreversible inhibition of adenosine (B11128) deaminase (ADA). medchemexpress.com In vitro assays are crucial for quantifying this inhibitory activity. A common method involves monitoring the enzymatic conversion of adenosine to inosine (B1671953) by ADA. researchgate.net The rate of this reaction can be measured spectrophotometrically. When this compound is introduced, a decrease in the reaction rate indicates inhibition. From this data, key inhibitory constants like the Kᵢ (inhibitor constant) can be determined, which for this compound is in the picomolar range (Kᵢ = 2.5 pM), signifying a very strong interaction. medchemexpress.cominvivochem.com Fluorescence-based assays have also been developed, offering a sensitive method for monitoring ADA activity and screening for inhibitors. researchgate.net

Cellular Viability Assays (e.g., XTT): Cellular viability assays are used to assess the cytotoxic effects of compounds like this compound on cancer cells or other cell types. biocompare.com The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells. biocompare.com In viable cells, mitochondrial dehydrogenase enzymes reduce the XTT tetrazolium salt to a soluble orange formazan (B1609692) product. biotium.com The amount of this colored product is directly proportional to the number of living, metabolically active cells. biotium.com By treating cells with varying concentrations of this compound, researchers can determine its effect on cell proliferation and viability. Unlike the related MTT assay, the XTT product is water-soluble, simplifying the procedure by eliminating a solubilization step. biotium.combioradiations.com

Flow Cytometry: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a population. bioradiations.com In this compound research, it can be used to assess several cellular parameters simultaneously. For instance, flow cytometry can distinguish between live and dead cells using specific dyes, providing a detailed analysis of cytotoxicity. bioradiations.com It can also be used to analyze the cell cycle, determining if this compound causes cells to arrest in a specific phase (e.g., S-phase), which is consistent with its mechanism of inhibiting DNA synthesis. drugbank.com Furthermore, this technique can identify and quantify specific cell populations, such as lymphocyte subsets, to study the immunomodulatory effects of the compound. nih.gov

| Assay Type | Principle | Application in this compound Research |

| In Vitro Enzymatic Assay | Measures the activity of a specific enzyme (Adenosine Deaminase) in the presence of the inhibitor. | Quantifies the potent inhibitory effect of this compound on its primary target, ADA. medchemexpress.com |

| XTT Cell Viability Assay | Colorimetric assay measuring mitochondrial dehydrogenase activity in living cells. | Assesses the cytotoxicity and anti-proliferative effects of this compound on cell lines. biocompare.com |

| Flow Cytometry | Analyzes individual cells based on light scattering and fluorescence. bioradiations.com | Evaluates cell death, cell cycle arrest, and effects on specific immune cell populations. nih.gov |

Gene Expression and Proteomics Analysis in Biosynthetic Studies (e.g., Transcriptome, KEGG, KOG, GO analysis)

Understanding how microorganisms produce this compound is crucial for improving its yield through metabolic engineering. This involves studying the genes and proteins responsible for its synthesis. The set of genes involved is known as a biosynthetic gene cluster (BGC). pnas.orgmdpi.com

In several producing organisms, such as Actinomadura sp. and Cordyceps species, the this compound BGC has been identified. mdpi.comnih.gov For example, in Streptomyces antibioticus, the cluster includes the penA, penB, and penC genes, which are essential for production. pnas.org Similarly, studies in Cordyceps kyushuensis identified a single gene cluster responsible for synthesizing both this compound and the related compound cordycepin (B1669437). nih.govebi.ac.ukebi.ac.uk

Advanced analytical techniques are used to study these gene clusters:

Transcriptome Analysis: This technique analyzes the complete set of RNA transcripts (the transcriptome) in an organism under specific conditions. By comparing the gene expression levels in a high-producing mutant strain versus a wild-type strain, researchers can identify which genes in the BGC are upregulated, suggesting their importance in enhanced production. mdpi.com For instance, qRT-PCR analysis has confirmed that the expression of key biosynthesis genes (AdeA, AdeB, AdeC) was significantly higher in a high-yield mutant of Actinomadura sp. mdpi.comresearchgate.net

Proteomics Analysis: Proteomics is the large-scale study of proteins. In the context of this compound biosynthesis, it involves identifying and quantifying the proteins expressed from the BGC. nih.govresearchgate.net This confirms that the genes are not only transcribed into RNA but also translated into functional enzymes that carry out the biosynthesis.

Bioinformatics Analysis (KEGG, KOG, GO): Once transcriptomic and proteomic data are obtained, bioinformatics tools are used to analyze the large datasets. ebi.ac.ukresearchgate.net

Gene Ontology (GO): GO analysis categorizes the identified genes and proteins into functional groups based on their associated biological processes, molecular functions, and cellular components. researchgate.netresearchgate.net

KEGG (Kyoto Encyclopedia of Genes and Genomes) and KOG (Clusters of Orthologous Groups): These database analyses help to predict the function of the identified genes by comparing them to known genes and metabolic pathways from other organisms. ebi.ac.ukresearchgate.net This has been instrumental in elucidating the biosynthetic pathway, which overlaps with L-histidine biosynthesis. pnas.orgpnas.org

These integrated "omics" approaches provide a comprehensive view of the genetic and molecular machinery behind this compound synthesis, paving the way for targeted genetic engineering to improve production. mdpi.comnih.govebi.ac.uk

Characterization of Compound Purity and Identity for Research Applications

For any research application, ensuring the purity and correct identity of the chemical compound is paramount. Inaccurate characterization can lead to unreliable and irreproducible results. For this compound, a combination of chromatographic and spectroscopic methods is used.

Purity Assessment: HPLC is the primary method for determining the purity of a this compound sample. tocris.com A pure sample will ideally show a single major peak in the chromatogram at the characteristic retention time for the compound under the specific method conditions. advancechemjournal.com The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage. Commercial suppliers and researchers typically report purity levels of ≥95% or often ≥99% as determined by HPLC. tocris.comsigmaaldrich.com

Identity Confirmation: While HPLC can suggest the identity of a compound based on its retention time compared to a reference standard, it is not sufficient for absolute confirmation. Spectroscopic techniques are required for structural elucidation and identity confirmation:

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique measures the mass-to-charge ratio of the molecule, providing its precise molecular weight. For this compound, the expected molecular weight is 268.27 g/mol (C₁₁H₁₆N₄O₄). tocris.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the 3D arrangement of the molecule. ¹H and ¹³C NMR are used to create a structural fingerprint of the compound that can be compared to published data to confirm its identity. mdpi.com

The combination of these analytical methods provides a robust characterization of this compound, confirming its identity and ensuring a high degree of purity suitable for reliable biological and biochemical research.

| Method | Purpose | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Percentage purity (e.g., ≥99%); retention time. tocris.com |

| Mass Spectrometry (MS) | Identity confirmation. | Precise molecular weight (268.27 for C₁₁H₁₆N₄O₄). sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) | Identity confirmation and structural elucidation. | Detailed structural information and atomic connectivity. mdpi.com |

Research Applications and Future Directions for Penostatin a

Potential as a Lead Compound for Preclinical Drug Discovery

Although an established therapeutic agent, Pentostatin (B1679546) continues to serve as a valuable lead compound in preclinical drug discovery. up.ac.zaresearchgate.net A lead compound is a chemical starting point for the development of new drugs. researchgate.net The unique structure and potent biological activity of Pentostatin make it an attractive scaffold for modification. ontosight.ai Researchers can generate structural analogues with potentially greater pharmacological activity and fewer side effects by chemically modifying the functional groups of a lead compound. researchgate.net

The process of lead optimization aims to enhance the properties of a lead structure to create a viable preclinical candidate. nuvisan.com This involves interdisciplinary collaboration between medicinal chemists, computational designers, and pharmacologists to improve factors like potency, selectivity, and pharmacokinetic profiles. nuvisan.com The development of synthetic analogues of Pentostatin illustrates its role as a lead compound, where new molecules are created and tested for improved or novel therapeutic applications. google.com The ultimate goal is to identify compounds with superior drug-like properties that can advance into clinical development for various diseases. researchgate.netnih.gov

Strategies for Bioproduction Scale-Up and Industrial Biotechnology

Pentostatin is primarily produced through microbial fermentation, but natural yields from microorganisms like Actinomadura sp. are often low, making the drug expensive and limiting its availability. mdpi.comresearchgate.net Consequently, significant research has focused on scaling up its production for industrial biotechnology. Key strategies involve a combination of strain improvement and fermentation process optimization. mdpi.comscitechnol.com

One successful approach combines atmospheric and room-temperature plasma (ARTP) mutagenesis with ribosome engineering. In a recent study, this method was used to treat the original Actinomadura sp. ATCC 39365 strain, resulting in a high-yield mutant, S-15. mdpi.com This mutant strain initially produced 86.35 mg/L of Pentostatin, a 33.79% increase over the wild-type strain. mdpi.com

Further enhancement is achieved by optimizing the fermentation medium and culture conditions. scitechnol.com For the S-15 mutant, optimizing factors such as the initial pH of the fermentation medium led to a significant increase in output. mdpi.com The production of Pentostatin by Actinomadura sp. S-15 reached 152.06 mg/L after fermentation optimization, which is reported as the highest yield to date. mdpi.comresearchgate.net These multi-pronged strategies demonstrate a viable path for the sustainable and industrial-scale production of Pentostatin. mdpi.comibioic.combbeu.org

Table 1: Enhanced Pentostatin Production in Actinomadura sp.

| Strain/Condition | Pentostatin Yield (mg/L) | Improvement (%) | Reference |

|---|---|---|---|

| Wild-type strain (Actinomadura sp. ATCC 39365) | 64.54 | - | mdpi.com |

| Mutant S-15 (ARTP + Ribosome Engineering) | 86.35 | 33.79 | mdpi.com |

| Mutant S-15 (After Fermentation Optimization) | 152.06 | 135.6 | mdpi.comresearchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

While Pentostatin is approved for hairy cell leukemia, research continues to uncover new biological targets and potential therapeutic applications. nih.govnih.gov A significant recent discovery is its role as an immunotherapeutic agent. nih.gov Studies have shown that Pentostatin can indirectly trigger Toll-like receptor 3 (TLR3), a component of the innate immune system. nih.gov This activation leads to the local production of type I interferons within tumors, which in turn promotes the infiltration of immune cells, enhancing the body's anti-cancer response. nih.gov This finding suggests that Pentostatin could be repurposed for combination treatments with other immunotherapies, such as immune checkpoint inhibitors. nih.gov

Beyond cancer, Pentostatin's potent immunosuppressive activity makes it a candidate for treating conditions involving aberrant lymphocyte activity. nih.govnih.gov It has been investigated for the treatment of both acute and chronic graft-versus-host disease (GVHD), a serious complication of stem cell transplantation. nih.gov The ongoing identification of new molecular targets and pathways affected by Pentostatin is a key focus of drug discovery, utilizing innovative strategies like chemoproteomics, functional genomics, and phenotypic assays to validate these targets for diseases such as cancer, inflammation, and autoimmune disorders. discoveryontarget.com

Development of Penostatin A Analogs with Improved Potency or Selectivity

The development of analogs—molecules with a similar structure to a parent compound—is a cornerstone of medicinal chemistry, aimed at creating drugs with improved characteristics such as increased potency or better selectivity for their biological target. researchgate.netrsc.org Research into Pentostatin has included the synthesis and evaluation of its analogs. google.com

One example is the stereocontrolled synthesis of a cyclopentyl analogue of Pentostatin. google.com Such synthetic efforts are complex but crucial for exploring the structure-activity relationship, which dictates how modifications to the molecule's structure affect its biological function. The goal of creating analogs is multifaceted; it can be to reduce toxicity, improve stability, or enhance the affinity for the target enzyme, adenosine (B11128) deaminase (ADA). nih.gov While the synthesis of Pentostatin itself is challenging, the creation of its analogs provides a platform to potentially overcome limitations of the parent drug and expand its therapeutic utility. google.comresearchgate.net

Integration of Computational Design and in silico Modeling

Modern drug discovery heavily relies on computational design and in silico (computer-based) modeling to accelerate the process and reduce costs. scispace.comuniv-biskra.dz These methods are being applied to the study of Pentostatin and the design of new, related drugs. In silico techniques allow researchers to model the three-dimensional structure of a drug target, such as adenosine deaminase, and predict how different molecules, including Pentostatin and its analogs, will bind to it. scispace.comresearchgate.net

Computational approaches like molecular docking and molecular dynamics simulations can provide insights into the specific interactions between a drug and its target at an atomic level. univ-biskra.dz This understanding can guide the rational design of new inhibitors with improved binding affinity and selectivity. nih.gov Furthermore, in silico models can predict the pharmacokinetic and toxicological properties of new compounds before they are even synthesized, helping to prioritize the most promising candidates for further experimental testing. nih.govnih.gov For instance, computational systems have been developed to predict drug-target interactions for a wide range of compounds, which can help in repurposing existing drugs like Pentostatin or discovering entirely new therapeutic agents. researchgate.net

Advanced Research in Combination Therapies (in vitro and in vivo animal models)

To improve therapeutic outcomes and overcome drug resistance, Pentostatin is being investigated in combination with other agents in both laboratory (in vitro) and animal (in vivo) models. nih.govmdpi.com Combining drugs can lead to synergistic effects, where the combined therapeutic impact is greater than the sum of the individual effects. researchgate.net

One area of focus is combining Pentostatin with other chemotherapeutic agents. For example, in vitro studies on cells from patients with B-cell chronic lymphocytic leukemia explored the combination of Pentostatin with Mitoxantrone. researchgate.net The results showed synergistic cytotoxicity in a significant percentage of cases, suggesting a potential clinical benefit. researchgate.net

Another approach involves combining Pentostatin with agents that exploit the metabolic vulnerabilities it creates. An in vivo study in mice infected with Trypanosoma evansi tested a combination of Pentostatin and Cordycepin (B1669437) (3'-deoxyadenosine). nih.govscite.ai Pentostatin inhibits adenosine deaminase, preventing the breakdown of Cordycepin and enhancing its trypanocidal (parasite-killing) effect. nih.gov The combination was 100% effective in curing the infected mice, although it did cause some toxicity. nih.gov Furthermore, preclinical studies in mice have shown that Pentostatin synergizes with anti-PD1 immune checkpoint inhibitors, converting an inefficient therapy into an effective one by boosting the immune response within tumors. nih.gov

Table 2: Selected Combination Therapy Studies with Pentostatin

| Combination Agent | Model System | Disease/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Mitoxantrone | In vitro (human CLL cells) | B-cell chronic lymphocytic leukemia | Synergistic cytotoxic effect observed. | researchgate.net |

| Cordycepin | In vivo (mice) | Trypanosoma evansi infection | 100% curative effect achieved with the combination. | nih.govscite.ai |

| Anti-PD1 antibody | In vivo (mice) | Cancer (tumor models) | Synergistic anti-cancer activity observed. | nih.gov |

Role of Pentostatin A in Understanding Fundamental Biological Processes

Beyond its therapeutic uses, Pentostatin serves as a critical research tool for understanding fundamental biological processes. As a highly potent and irreversible inhibitor of adenosine deaminase (ADA), it allows scientists to probe the function of this key enzyme in the purine (B94841) salvage pathway. drugbank.comnih.gov

By creating a state of ADA deficiency with Pentostatin, researchers can study the downstream consequences, such as the accumulation of adenosine and deoxyadenosine (B7792050). researchgate.net This is particularly important in the immune system, as lymphocytes are highly sensitive to these effects. nih.gov The buildup of deoxyadenosine leads to increased intracellular levels of dATP, which inhibits DNA synthesis and can trigger apoptosis (programmed cell death), providing insights into the mechanisms of cell death and DNA repair. drugbank.comresearchgate.net Studies using Pentostatin have been instrumental in elucidating the critical role of ADA in lymphocyte development and function, as inherited ADA deficiency leads to severe combined immunodeficiency (SCID). nih.gov Therefore, Pentostatin is not just a drug but also a chemical probe that helps unravel complex cellular pathways. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the key synthetic strategies for Penostatin A, and how do they address structural complexity?